
3-(2-Chlorophenyl)-2-fluoro-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-2-fluoro-3-hydroxybutanoic acid, or 3-CFHBA, is a synthetic compound that has been studied for its potential applications in scientific research. It is an analog of 3-hydroxybutanoic acid (3HBA), a naturally occurring compound that is found in many organisms, including humans. 3-CFHBA has a wide range of potential applications in scientific research due to its unique properties, such as its ability to act as an inhibitor of certain enzymes, its biocompatibility, and its low toxicity.
Applications De Recherche Scientifique
3-CFHBA has a wide range of potential applications in scientific research. It has been used as an inhibitor of certain enzymes, such as cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. It has also been used as a substrate for the study of certain enzymes, such as aldose reductase, which is involved in the metabolism of sugars. In addition, 3-CFHBA has been studied for its potential use in drug delivery systems, as it has been shown to be biocompatible and non-toxic.
Mécanisme D'action
The exact mechanism of action of 3-CFHBA is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase, by binding to their active sites and preventing them from catalyzing their reactions. It is also believed to act as a substrate for certain enzymes, such as aldose reductase, by binding to their active sites and allowing them to catalyze their reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFHBA have not been extensively studied. However, studies have shown that it is biocompatible and non-toxic, making it a potential candidate for use in drug delivery systems. In addition, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-CFHBA in laboratory experiments include its low toxicity, its biocompatibility, and its ability to act as an inhibitor or substrate of certain enzymes. The main limitation of using 3-CFHBA in laboratory experiments is that its exact mechanism of action is not yet fully understood.
Orientations Futures
The potential future directions for 3-CFHBA include further research into its mechanism of action, its potential use in drug delivery systems, and its potential applications in other areas of scientific research. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential uses. Finally, further research into its advantages and limitations for laboratory experiments could lead to improved methods for its use in scientific research.
Méthodes De Synthèse
3-CFHBA can be synthesized in a variety of ways, but the most common method involves the reaction of 2-chlorophenol and 3-fluorohydroxybutanoic acid. The reaction is typically performed in an aqueous solution at a pH of 5-7. The resulting product is a white crystalline solid, which can be purified by recrystallization.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-2-fluoro-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3/c1-10(15,8(12)9(13)14)6-4-2-3-5-7(6)11/h2-5,8,15H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFJRFOLZJDSPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(C(=O)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-2-fluoro-3-hydroxybutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

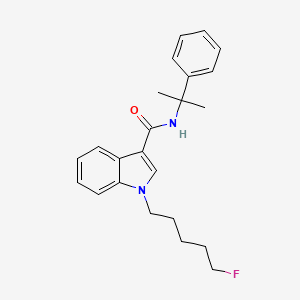
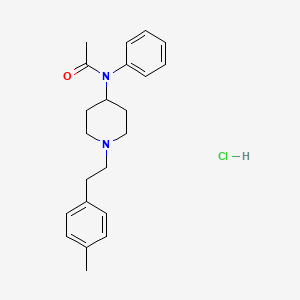
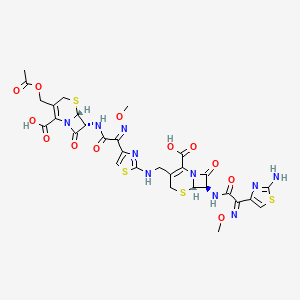
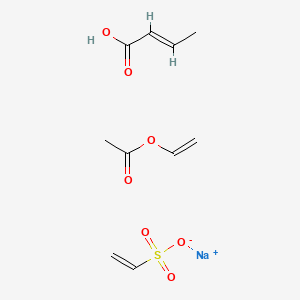
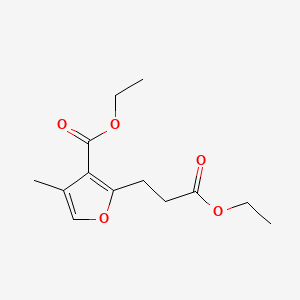
![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)
![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)
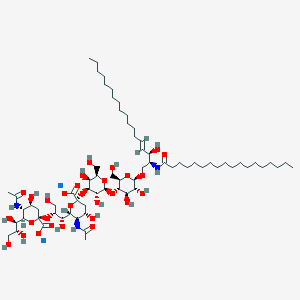
![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)
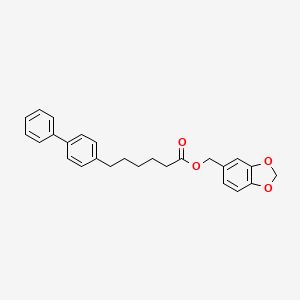
![Benzo[1,2-c:6,5-c']bis[1,2]oxazole](/img/structure/B570655.png)
![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B570656.png)
